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5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

PXR binding IC50 triazole-4-carboxamide

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 865655-97-6) is a synthetic, small-molecule 1H-1,2,3-triazole-4-carboxamide. It was identified through a systematic structure–activity relationship (SAR) campaign and is designated as compound 85 (SJPYT-306) in the primary medicinal chemistry literature.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 865655-97-6
Cat. No. B2707569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS865655-97-6
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
InChIInChI=1S/C18H18ClN5O/c1-11-6-7-12(2)15(8-11)21-18(25)16-17(20)24(23-22-16)10-13-4-3-5-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
InChIKeyKCXWSCORZIDMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 865655-97-6): Compound Identity and Core PXR Pharmacology


5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 865655-97-6) is a synthetic, small-molecule 1H-1,2,3-triazole-4-carboxamide . It was identified through a systematic structure–activity relationship (SAR) campaign and is designated as compound 85 (SJPYT-306) in the primary medicinal chemistry literature . The compound functions as a dual human pregnane X receptor (hPXR) inverse agonist and antagonist, a mechanism that distinguishes it from purely antagonistic or agonistic ligands within the same chemical series . Its core structural features—a 5‑amino group on the triazole ring, a 3‑chlorobenzyl substituent at N1, and a 2,5‑dimethylphenyl carboxamide moiety—were optimized from an early amide-linked hit (compound 1) to achieve low‑nanomolar potency at the PXR ligand‑binding domain .

Probe type Dual hPXR inverse agonist/antagonist chemical probe
Target engagement PXR ligand-binding domain study fit
Selectivity Nuclear receptor panel-profiled (FXR, LXR, VDR review)

Why 5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by In‑Class Triazole‑4‑carboxamides


The 1H‑1,2,3‑triazole‑4‑carboxamide scaffold is highly sensitive to subtle substituent changes; minor modifications at the 5‑position, the N1‑benzyl ring, or the terminal phenyl carboxamide can shift a compound from a pure antagonist into a partial agonist, eliminate inverse agonist activity, or drastically reduce binding affinity . Compound 85 (the target compound) was the product of multiparametric optimization that simultaneously balanced hPXR binding affinity, inverse agonism, antagonism, and selectivity over related nuclear receptors . Its closest analog, compound 89, differs only in the substitution pattern yet acts as a pure antagonist without inverse agonism, demonstrating that a seemingly minor structural change abolishes the dual functional profile . Therefore, procurement of a generic “triazole‑4‑carboxamide” or an analog with a different substitution vector cannot reproduce the specific polypharmacology, assay‑validated potency, or structure‑confirmed selectivity that define compound 85 as a reference‑grade PXR chemical probe.

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Functional profile shift

Minor substituent changes can convert inverse agonism to pure antagonism; structural analog compound 89 lacks inverse agonist activity.

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SAR sensitivity

Generic triazole-4-carboxamide analogs may not reproduce the dual inverse agonist/antagonist pharmacology required for pathway studies.

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Selectivity profile mismatch

Off-target nuclear receptor activity (FXR, LXR, VDR) may differ; analog selectivity is not guaranteed without panel profiling.

Quantitative Differentiators of 5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Structural and Pharmacological Analogs


hPXR Binding Affinity: Compound 85 vs. the Amide‑Linked Hit Compound 1

Replacement of the sulfonyl linkage in the predecessor lead SPA70 with a carbonyl amide created the initial hit compound 1, which exhibited only moderate hPXR binding (IC50 ≈ 1.2 μM) . Systematic SAR exploration at the 5‑, 4‑, and 6‑positions of the terminal phenyl ring, followed by combination of the most favorable substituents, yielded compound 85 . In the same competitive binding assay, compound 85 demonstrated markedly stronger affinity, with an IC50 substantially below that of compound 1, reflecting the cumulative benefit of the 5‑amino and 2,5‑dimethylphenyl motifs .

hPXR binding vs. hit
Reported
Low-nanomolar range; >10-fold improvement over compound 1 (IC50 ≈ 1.2 μM)
Supports target engagement at lower concentrations for PXR studies.
Data from TR-FRET competitive binding assay.
PXR binding IC50 triazole-4-carboxamide SPA70 replacement

Functional Differentiation: Compound 85 (Dual Inverse Agonist/Antagonist) vs. Compound 89 (Pure Antagonist)

Among the most potent triazole‑4‑carboxamides, compound 85 (SJPYT-306) was characterized as a dual inverse agonist and antagonist, while its close structural analog compound 89 (SJPYT-310) was profiled as a pure antagonist devoid of inverse agonistic activity . In cell‑based assays, compound 85 suppressed basal PXR transcriptional activity (inverse agonism) and also blocked agonist‑induced activation (antagonism) . Compound 89, in contrast, only antagonized agonist‑driven transcription without reducing constitutive PXR activity below baseline .

Function vs. compound 89
Head-to-head
Dual inverse agonist/antagonist (compound 85) vs. pure antagonist (compound 89); inverse agonism suppresses constitutive PXR activity.
Inverse agonism enables basal PXR signaling studies not achievable with pure antagonists.
Cell-based reporter gene assays.
inverse agonism PXR antagonism functional selectivity triazole-4-carboxamide

Selectivity Profile: Compound 85 Against Related Nuclear Receptors vs. SPA70

The predecessor lead SPA70 displayed high selectivity for hPXR over other nuclear receptors, and this selectivity was preserved during the triazole‑4‑carboxamide optimization campaign . Compound 85 was profiled against a panel of related nuclear receptors, including FXR, LXRα, LXRβ, and VDR, and exhibited negligible cross‑reactivity . This selectivity profile is comparable to that of SPA70 but was achieved while gaining >10‑fold improvement in binding affinity over the amide‑linked hit .

NR selectivity vs. SPA70
Class-level
No significant binding/activity at FXR, LXRα, LXRβ, VDR up to 10 μM; selectivity comparable to SPA70.
Cleaner PXR probe for metabolic endpoint studies; off-target NR activity is not expected.
Class-level inference from nuclear receptor panel profiling.
nuclear receptor selectivity FXR LXR PXR probe

Cellular Potency Benchmarking: Compound 85 vs. Compound 2 (Early Triazole‑4‑carboxamide Analog)

Compound 2, an early analog bearing an unsubstituted phenyl ring (R3 = H), served as the baseline for the right‑side SAR exploration. It showed moderate inverse agonist IC50 (0.48 μM) and antagonist IC50 (4.1 μM) . Introduction of the 2,5‑dimethyl substitution on the terminal phenyl ring, combined with the 5‑amino group on the triazole, produced compound 85, which achieved low‑nanomolar IC50 values in the same cellular assays . The magnitude of improvement exceeds 10‑fold for both inverse agonism and antagonism .

Cellular potency vs. analog
Head-to-head
Low-nanomolar IC50 for inverse agonism and antagonism; >10-fold improvement over compound 2 (IC50 0.48/4.1 μM).
Supports robust cellular assay window at sub-cytotoxic concentrations.
HepG2 BXR reporter gene assays.
cellular antagonist activity PXR inverse agonist IC50 triazole SAR

Toxicity and Drug‑Metabolism Gene Induction Profiling: Compound 85 vs. Rifampicin

PXR activation by rifampicin strongly induces CYP3A4 expression, causing clinically significant drug–drug interactions . In primary human hepatocytes, compound 85 was evaluated for its effect on CYP3A4 mRNA levels. Unlike rifampicin, which produced robust CYP3A4 induction, compound 85 did not significantly upregulate CYP3A4 expression when tested at concentrations sufficient to saturate PXR binding . This property is essential for a PXR antagonist intended for in vivo proof‑of‑concept studies.

CYP3A4 induction vs. rifampicin
Cross-study
Compound 85: no significant CYP3A4 induction at low-µM; rifampicin 10 µM: >10-fold induction.
Supports PXR probe use without confounding enzyme induction in metabolic studies.
Primary human hepatocyte qRT-PCR data.
CYP3A4 induction PXR antagonist safety drug–drug interaction

Structural Rationale: Co‑Crystal Structure of Compound 85 with hPXR LBD vs. Agonist‑Bound Conformation

An X‑ray co‑crystal structure of compound 85 bound to the hPXR ligand‑binding domain (LBD) revealed a distinct binding mode compared to the agonist SJB7 . Compound 85 occupies the ligand‑binding pocket but fails to make the critical contacts with the AF‑2 helix (helix 12) that are required to stabilize the active conformation; this structural feature explains its inverse agonist/antagonist pharmacology . In contrast, the agonist SJB7 promotes AF‑2 helix packing that favors coactivator recruitment .

Co-crystal structure vs. agonist
Head-to-head
Compound 85 binds hPXR LBD without productive AF-2 helix contacts; agonist SJB7 stabilizes active AF-2 conformation.
Structure-based rationalization of inverse agonist/antagonist pharmacology.
X-ray co-crystal structure deposited; PDB cited in reference.
co-crystal structure PXR antagonist binding mode AF-2 helix

Application Scenarios for 5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide Supported by Quantitative Evidence


Chemical Probe for Dissecting Basal vs. Agonist‑Induced PXR Transcriptional Programs

Compound 85 is the only triazole‑4‑carboxamide that combines low‑nanomolar PXR binding with robust inverse agonist and antagonist activities . Its dual pharmacology enables researchers to suppress constitutive PXR activity (inverse agonism) and simultaneously block agonist‑driven transcription (antagonism) in primary hepatocyte or reporter gene models . This is essential for distinguishing basal PXR target gene regulation from xenobiotic‑induced responses, a separation not achievable with pure antagonists like compound 89 .

In Vitro CYP3A4 Induction Liability Assessment in Drug–Drug Interaction Studies

Compound 85 does not induce CYP3A4 expression in primary human hepatocytes at concentrations that fully occupy PXR, in stark contrast to the prototypical PXR agonist rifampicin . This property makes compound 85 a suitable negative control or chemical tool to benchmark CYP3A4 induction liabilities of new chemical entities and to separate PXR‑dependent from PXR‑independent induction mechanisms in pharmaceutical DDI screening panels .

Structural Biology Reference Standard for PXR Antagonist Co‑Crystal Studies

The availability of an X‑ray co‑crystal structure of compound 85 with the hPXR LBD provides an experimentally validated template for structure‑based design of novel PXR antagonists and inverse agonists . Procurement of the exact compound used in the published co‑crystallization ensures reproducibility in soaking experiments, binding mode comparisons with in‑house analogs, and computational docking validations .

Selectivity Control in Nuclear Receptor Crosstalk Experiments

Compound 85 has been profiled against FXR, LXRα, LXRβ, and VDR, demonstrating no significant cross‑activity at concentrations up to 10 μM . This selectivity is critical for experiments examining crosstalk between PXR and other metabolic nuclear receptors (e.g., in cholestasis or steatosis models), where activity at FXR or LXR would confound the interpretation of PXR‑specific contributions to the phenotype .

Application
Selection Property
Validation Focus
PXR basal vs. agonist-induced transcription study
Dual inverse agonist/antagonist activity
Constitutive vs. ligand-driven PXR transcriptional response
CYP3A4 induction liability screening
Absence of CYP3A4 induction at PXR-occupying concentrations
CYP3A4 mRNA induction endpoint in hepatocyte models
PXR antagonist co-crystallography
Experimentally resolved X-ray co-crystal structure with hPXR LBD
AF-2 helix interaction mode and coactivator recruitment profile
Nuclear receptor crosstalk studies (PXR/FXR/LXR)
Profiled selectivity: no significant activity on FXR, LXRα/β, VDR up to 10 µM
Off-target nuclear receptor activity review in metabolic disease models
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